2-chloro-1H-pyrrolo[2,3-b]pyridine
Description
2-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1227268-62-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine scaffold with a chlorine substituent at the 2-position. Also referred to as 5-chloro-7-azaindole (CAS: 866546-07-8), it serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting fibroblast growth factor receptors (FGFR) . Its synthesis often involves halogenation or cross-coupling reactions, such as Fe-catalyzed Kumada couplings or Suzuki-Miyaura reactions, enabling the introduction of diverse substituents . The compound’s fused bicyclic structure and electron-deficient nature make it a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H5ClN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) |
InChI Key |
KEMUQUQKRSBQIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)Cl)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Scaffold
The biological and physicochemical properties of pyrrolo[2,3-b]pyridines are highly dependent on substituent position and electronic effects. Key analogs include:
Key Observations :
- Positional Effects : The 2-chloro derivative exhibits optimal solubility and kinase inhibitory activity compared to 5-chloro analogs, which are more lipophilic .
- Halogen Type : Fluorine at the 5-position improves aqueous solubility and metabolic stability relative to chlorine, a critical factor in pharmacokinetics .
- N-Substitution : Methylation at the 1-position (N-protection) significantly enhances solubility, enabling formulation without cyclodextrin-based solubilizers .
Comparison with Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines, sulfur-containing analogs, differ markedly in properties:
| Property | This compound | Thieno[2,3-b]pyridine |
|---|---|---|
| Solubility | Moderate (N-heterocycle) | Very low (logP >3.5) |
| Synthetic Flexibility | High (cross-coupling compatible) | Limited by S-atom |
| Biological Activity | Kinase inhibition (FGFR, SGK-1) | Anticancer, antiviral |
| Key Challenges | Requires N-protection for stability | Poor bioavailability |
Notable Findings:
- Solubility: Thieno[2,3-b]pyridines suffer from poor aqueous solubility, often requiring solubilizing agents like HP-β-CD for in vivo studies. In contrast, pyrrolo analogs exhibit better solubility due to nitrogen’s hydrogen-bonding capacity .
- Synthetic Routes: Thieno derivatives rely on α-halo carbonyl compounds for cyclization, whereas pyrrolo scaffolds are synthesized via cross-coupling or halogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
